![molecular formula C14H21N3 B1522139 bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1209276-40-3](/img/structure/B1522139.png)
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine
Overview
Description
Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the IUPAC name (1,5-dimethyl-1H-pyrrol-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]methanamine . It has a molecular weight of 231.34 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is 1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine is an oil that is stored at room temperature . Its boiling point is predicted to be 370.7±37.0 °C .Scientific Research Applications
Antibacterial Applications
The imidazole ring, which shares structural similarities with bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine, is known for its antibacterial properties . This compound can be utilized in the development of new antibacterial agents, especially targeting resistant strains of bacteria. Its mechanism may involve the disruption of bacterial cell wall synthesis or protein function.
Antitumor Activity
Derivatives of pyrrole, such as those related to bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine, have been synthesized and evaluated for antitumor activity . These compounds can be designed to target specific cancer cell lines, offering a pathway for the development of novel chemotherapeutic agents.
Antidiabetic Effects
The structural framework of bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine could be modified to enhance its interaction with biological targets involved in diabetes management . Research in this area could lead to the creation of new drugs that regulate blood sugar levels more effectively.
Anti-inflammatory Properties
Compounds containing the imidazole ring are reported to exhibit anti-inflammatory activities . By extension, bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine could be investigated for its potential to reduce inflammation, which is a common symptom in many diseases.
Antifungal Agents
Pyrrole derivatives have shown promise as antifungal agents . The bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine molecule could be a starting point for the synthesis of compounds that combat fungal infections, with potential applications in both medicine and agriculture.
Material Science Applications
The versatile nature of pyrrole-based compounds extends to material science . Bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine can be used to create novel materials with specific electronic or photonic properties, which could be valuable in the development of sensors, conductors, and other technological applications.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
1-(1,5-dimethylpyrrol-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11-5-7-13(16(11)3)9-15-10-14-8-6-12(2)17(14)4/h5-8,15H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNZTXZFTNCGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNCC2=CC=C(N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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